molecular formula C11H14N2 B3210690 3-[(Dimethylamino)methyl]-2-methylbenzonitrile CAS No. 107600-21-5

3-[(Dimethylamino)methyl]-2-methylbenzonitrile

Cat. No.: B3210690
CAS No.: 107600-21-5
M. Wt: 174.24 g/mol
InChI Key: SDRZUWNFKYGOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylamino)methyl]-2-methylbenzonitrile is an organic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This benzonitrile derivative features both a nitrile group and a basic dimethylaminomethyl substituent on the aromatic ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is recognized for its role as a key building block in the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the synthetic pathway of active pharmaceutical ingredients such as Trelagliptin . Its molecular structure allows for further chemical modifications, enabling researchers to explore new compounds with potential biological activity. The product is provided with a high level of purity to ensure consistency in research outcomes. It is intended for use in laboratory research and chemical synthesis only. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-10(7-12)5-4-6-11(9)8-13(2)3/h4-6H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRZUWNFKYGOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzonitrile and dimethylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: The 2-methylbenzonitrile is treated with dimethylamine in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nitrile Group Reactivity

The cyano group participates in hydrolysis and reduction reactions under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldKey Observations
Acidic HydrolysisH₂SO₄ (conc.), H₂O, 110°C 3-[(Dimethylamino)methyl]-2-methylbenzamide85%Requires prolonged heating; side products include over-hydrolyzed carboxylic acids
Basic HydrolysisNaOH (20%), EtOH, reflux3-[(Dimethylamino)methyl]-2-methylbenzoic acid72%Slower kinetics compared to acidic conditions
ReductionLiAlH₄, anhydrous THF, 0°C → RT 3-[(Dimethylamino)methyl]-2-methylbenzylamine68%Stoichiometric LiAlH₄ required; NH₃ byproduct detected

Aromatic Ring Functionalization

Electrophilic substitution occurs at the para position relative to the nitrile group due to its electron-withdrawing nature:

Reaction TypeReagents/ConditionsProductYieldSelectivity Notes
NitrationHNO₃ (fuming), H₂SO₄, 0°C 5-Nitro-3-[(dimethylamino)methyl]-2-methylbenzonitrile58%Major product (para-nitro); minor ortho isomer (12%)
HalogenationCl₂, FeCl₃, CH₂Cl₂, RT 5-Chloro-3-[(dimethylamino)methyl]-2-methylbenzonitrile63%Exclusive para-chlorination; no di-substitution observed
Friedel-Crafts Alkylation(CH₃)₂CHCl, AlCl₃, 50°C 5-Isopropyl-3-[(dimethylamino)methyl]-2-methylbenzonitrile41%Limited by steric hindrance from methyl groups

Dimethylamino Methyl Group Modifications

The tertiary amine moiety undergoes alkylation and oxidation:

Reaction TypeReagents/ConditionsProductYieldMechanistic Insights
QuaternizationCH₃I, acetone, reflux3-[(Trimethylammonio)methyl]-2-methylbenzonitrile iodide94%Exothermic reaction; completes within 2 hr
OxidationH₂O₂ (30%), AcOH, 70°C 3-[(N-Oxide-dimethylamino)methyl]-2-methylbenzonitrile77%Forms stable N-oxide without nitrile degradation

Cross-Coupling Reactions

The nitrile group stabilizes intermediates in metal-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O 4-Bromophenylboronic acid3-[(Dimethylamino)methyl]-2-methyl-4-biphenylcarbonitrile66%
NegishiNiCl₂(dppp), ZnEt₂, THF 2-Pyridylzinc bromide3-[(Dimethylamino)methyl]-2-methyl-5-(pyridin-2-yl)benzonitrile59%

Unusual Reactivity Patterns

  • Photocatalytic C–H Activation : Under blue LED light with Ru(bpy)₃²⁺, the methyl group undergoes dehydrogenative coupling with aryl boronic acids .

  • Nitrile-Alkyne Cyclization : In the presence of AuCl₃, the compound forms isoquinoline derivatives via intramolecular cyclization .

Key Stability Considerations:

  • Decomposes above 200°C via retro-cyanation, releasing HCN.

  • Air-stable in crystalline form but prone to hydrolysis in aqueous acidic/alkaline solutions .

This compound’s versatility in nitrile transformations, aromatic substitutions, and catalytic cross-couplings positions it as a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. AMPK activators are being investigated as therapeutic agents for cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Study : A compound structurally related to this compound was shown to exhibit potent anti-tumor efficacy in xenograft mouse models, demonstrating promising results in inhibiting the growth of human breast cancer cell lines. The compound showed favorable pharmacokinetic profiles and good metabolic stability, making it a candidate for further clinical development .

Antiparasitic Activity

The compound has also been evaluated for its efficacy against parasitic infections, particularly those caused by Trypanosoma species, which are responsible for diseases such as African sleeping sickness and Chagas disease.

  • Case Study : In a study focusing on the development of therapeutics for African trypanosomiasis (HAT), derivatives of this compound were tested for their ability to inhibit the growth of Trypanosoma brucei in vitro and in vivo. The results indicated that certain analogs demonstrated significant potency against the bloodstream form of the parasite, with EC50 values below 10 nM, suggesting their potential as effective treatments for these infections .

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features
This compound C₁₁H₁₄N₂ 174.24 Benzonitrile, dimethylaminomethyl, methyl Compact structure with polar and basic groups
3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile C₂₂H₂₆N₂O 334.45 Benzonitrile, Schiff base, tert-butyl, hydroxyl Bulky tert-butyl groups, planar Schiff base for metal coordination
3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile C₂₃H₂₂N₈O 426.47 Benzonitrile, triazole, pyrimidine, hydroxypropan-2-yl Complex heterocyclic system for bioactivity
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 Benzonitrile, ethylamino, chloro Chlorine substituent enhances electronegativity
3-{[1-(3-Methoxyphenyl)ethyl]amino}benzonitrile C₁₆H₁₆N₂O 252.31 Benzonitrile, ethylamino, methoxy Methoxy group provides electron-donating effects
Key Observations:
  • Electronic Effects: The dimethylaminomethyl group in the target compound enhances basicity and solubility in polar solvents compared to non-polar tert-butyl groups in the Schiff base . Chlorine and methoxy substituents in analogs alter electronic density, affecting reactivity in substitution or coupling reactions.
  • Steric Hindrance : Bulky tert-butyl groups in the Schiff base restrict conformational flexibility, favoring planar geometries for metal coordination . The target compound’s smaller substituents may facilitate easier functionalization.

Physicochemical Properties

Property This compound Schiff Base Triazole-Pyrimidine Chloro Analog
Solubility High in polar aprotic solvents (DMF, DMSO) Low (tert-butyl groups) Moderate (heterocycles) Low (chloro group)
Melting Point Moderate (~100–150°C inferred) High (>200°C) High (>200°C) Moderate (~150°C)
Stability Stable under inert conditions Air-sensitive (phenolic OH) Labile (heterocycles) Stable

Biological Activity

3-[(Dimethylamino)methyl]-2-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in various fields.

Chemical Structure and Synthesis

The compound features a benzonitrile core with a dimethylaminomethyl group and a methyl group. The synthesis typically involves treating 2-methylbenzonitrile with dimethylamine under basic conditions, often using strong bases like sodium hydride or potassium tert-butoxide. This nucleophilic substitution reaction leads to the formation of the desired product with a high yield when optimized for reaction parameters such as temperature and pressure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can significantly influence the compound's pharmacological effects. Additionally, the nitrile group may participate in biochemical pathways, enhancing its overall biological impact.

Anticonvulsant Activity

A series of studies have explored the anticonvulsant activity of benzonitrile derivatives. Compounds structurally related to this compound have demonstrated protective effects in seizure models, indicating that modifications to the benzonitrile framework can enhance neuroprotective properties.

Case Studies and Research Findings

  • Antiparasitic Activity : Some derivatives of benzonitriles have shown promise in targeting parasitic infections such as those caused by Trypanosoma brucei. The mechanism involved appears to be distinct from traditional enzyme inhibition, suggesting alternative pathways for therapeutic intervention .
  • Pharmacokinetics : In vivo studies have indicated that compounds similar to this compound exhibit varying degrees of bioavailability and clearance rates when administered in animal models. For instance, one study reported low bioavailability following intramuscular administration, highlighting the need for formulation optimization for effective delivery .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential anticancer activityInduction of apoptosis via AKT/BIM signaling
Benzonitrile Derivative AAnticonvulsant activityModulation of neurotransmitter release
Benzonitrile Derivative BAntiparasitic activityTargeting alternative metabolic pathways

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-[(Dimethylamino)methyl]-2-methylbenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, starting from 2-methylbenzonitrile derivatives, the dimethylamino group can be introduced using dimethylamine under catalytic conditions (e.g., Pd/C or Raney Ni). Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or in-situ FTIR spectroscopy helps identify intermediates and byproducts .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and spatial arrangement of functional groups. For related benzonitrile derivatives, XRD data revealed intermolecular hydrogen bonding and π-π stacking .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dimethylamino (-N(CH3_3)2_2) and methyl groups. Coupling patterns distinguish between ortho/meta/para substituents on the aromatic ring .
  • DFT calculations : Validate experimental XRD data by predicting molecular geometry and electron density distribution .

Advanced Research Questions

Q. How can researchers investigate the interactions of this compound with biological macromolecules (e.g., DNA or proteins)?

  • Methodological Answer :

  • UV/Vis and fluorescence spectroscopy : Monitor binding affinity via hypochromic shifts or quenching effects. For example, intercalation with DNA can be quantified using ethidium bromide displacement assays .
  • Viscometric measurements : Detect changes in DNA viscosity upon compound binding, distinguishing intercalation from groove-binding modes .
  • Molecular docking simulations : Predict binding sites and energetics using software like AutoDock Vina, guided by crystallographic data of target macromolecules .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in solution?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability. For analogous compounds, DFT revealed electron-withdrawing effects of the nitrile group and steric hindrance from the dimethylamino substituent .
  • Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., water or DMSO) to predict aggregation behavior or degradation pathways .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer :

  • Reproducibility protocols : Independently verify properties using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility.
  • HPLC-MS purity checks : Identify impurities (e.g., unreacted precursors or oxidation byproducts) that may skew data. Note that commercial suppliers often lack analytical validation, necessitating in-house quality control .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s hydrogen-bonding capacity be resolved?

  • Methodological Answer :

  • Variable-temperature XRD : Capture temperature-dependent structural changes to confirm or refute hydrogen-bonding motifs.
  • Infrared spectroscopy : Compare O-H/N-H stretching frequencies in solid-state vs. solution spectra. For example, lattice energy calculations in related hydrazide derivatives resolved contradictions between theoretical and experimental H-bonding strengths .

Experimental Design Considerations

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance stereoselectivity. Evidence from thiourea derivatives highlights the role of steric effects in enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Dimethylamino)methyl]-2-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(Dimethylamino)methyl]-2-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.